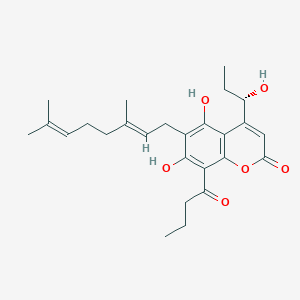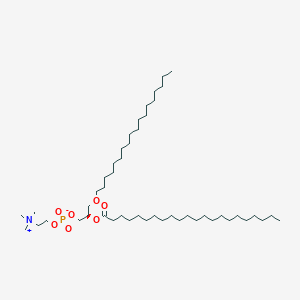
1-Octadecyl-2-docosanoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-octadecyl-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-40:0 in which the acyl groups specified at positions 1 and 2 are octadecyl and docosanoyl respectively. It is a phosphatidylcholine O-40:0 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from a docosanoic acid.
Wissenschaftliche Forschungsanwendungen
Interaction with Potassium Channels
1-Octadecyl-2-docosanoyl-sn-glycero-3-phosphocholine, an ether-linked phospholipid, has been shown to interact with plasma membrane ion channels and modulate their function. This interaction has been specifically noted in the context of the SK3/KCa2.3 potassium channel, which is a new cellular target for the phospholipid edelfosine (Potier et al., 2011).
Effects on Exocrine Secretory Glands
The compound and its analogs have shown to stimulate the secretion of amylase from guinea pig isolated parotid gland and exocrine pancreatic lobules. These effects are indicative of the phospholipid's influence on calcium and lipid metabolism, comparable to those produced by acetylcholine (Söling et al., 1984).
Impact on Leukocytes
In studies on human neutrophils, this compound has demonstrated chemokinetic and chemotactic properties. It suggests a specific interaction with a common receptor on the neutrophil membrane, which may contribute significantly to leukocyte accumulation at inflammatory sites (Czarnetzki & Benveniste, 1981).
Role in Membrane Damage of Leukemic Cells
An important application is in the study of membrane damage in leukemic cells. This phospholipid has been observed to cause morphological alterations in leukemic cell membranes, potentially contributing to cell viability loss (Noseda et al., 1989).
Inhibition of Enzymes in Macrophages
This compound has been found to inhibit enzymes like arachidonoyl-CoA: 1-acyl-sn-glycero-3-phosphocholine acyltransferase in bone-marrow-derived murine macrophages. This enzyme is involved in the control of arachidonic acid availability, a precursor for icosanoids (Herrmann et al., 1986).
Influencing Calcium Fluxes in Endothelial Cells
This phospholipid can significantly affect calcium uptake in human endothelial cells, indicating its potential impact on cellular signaling and functions (Bussolino et al., 1985).
Eigenschaften
Produktname |
1-Octadecyl-2-docosanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C48H98NO7P |
Molekulargewicht |
832.3 g/mol |
IUPAC-Name |
[(2R)-2-docosanoyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H98NO7P/c1-6-8-10-12-14-16-18-20-22-24-25-26-27-29-31-33-35-37-39-41-48(50)56-47(46-55-57(51,52)54-44-42-49(3,4)5)45-53-43-40-38-36-34-32-30-28-23-21-19-17-15-13-11-9-7-2/h47H,6-46H2,1-5H3/t47-/m1/s1 |
InChI-Schlüssel |
UWZMUJQZEJOLID-QZNUWAOFSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



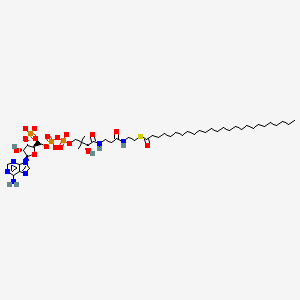
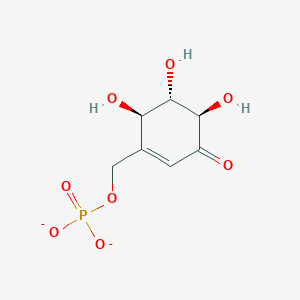
![(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine](/img/structure/B1262964.png)

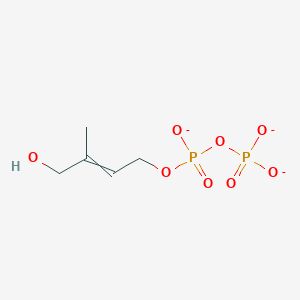
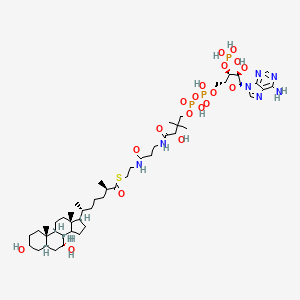
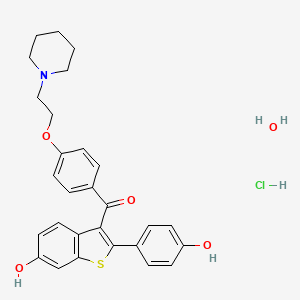
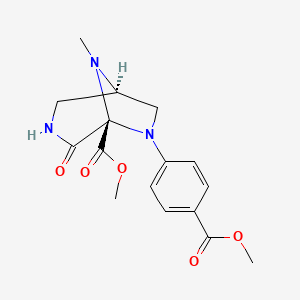
![1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262974.png)
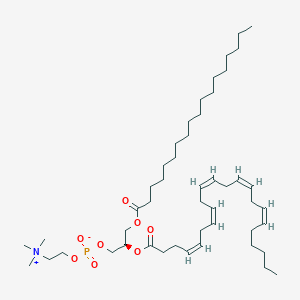
![[(2R)-2-ethenoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262977.png)
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B1262980.png)
![(2R,4R,5S,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B1262981.png)
